Hepatotoxicity: N-Ethylformamide Exhibits Distinct Metabolic Activation Compared to DMF
In a comparative in vivo study in CBA/CA mice, N-Ethylformamide (NEF) and N-Methylformamide (NMF) were both found to be potently hepatotoxic, as measured by elevated plasma enzyme activities 24 h post-administration. In stark contrast, N,N-Dimethylformamide (DMF) did not exhibit significant hepatotoxicity under the same conditions [1]. This demonstrates that while NEF shares hepatotoxic potential with NMF, it is not simply interchangeable with DMF, which is a common aprotic solvent.
| Evidence Dimension | Hepatotoxicity (Plasma Enzyme Elevation) |
|---|---|
| Target Compound Data | Potently hepatotoxic (significant elevation of SDH, ALT, AST) |
| Comparator Or Baseline | N,N-Dimethylformamide (DMF) |
| Quantified Difference | Qualitative: NEF is hepatotoxic; DMF is not significantly hepatotoxic. |
| Conditions | CBA/CA mice, 24 h after i.p. administration of 7 mmol/kg for NMF/NEF or 14 mmol/kg for DMF. |
Why This Matters
Procurement for in vivo or pharmaceutical applications requires strict differentiation from DMF due to vastly different metabolic and toxicological pathways.
- [1] Kestell, P.; Gledhill, M. H.; Threadgill, M. D.; Gescher, A. An investigation of the relationship between the hepatotoxicity and the metabolism of N-alkylformamides. J. Pharmacol. Exp. Ther. 1987, 240 (1), 265–270. View Source
